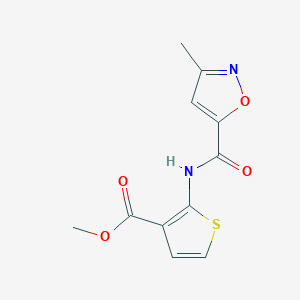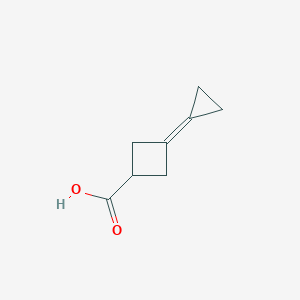![molecular formula C13H13F3N2O2S B2442503 Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate CAS No. 625377-27-7](/img/structure/B2442503.png)
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is a chemical compound used in scientific research1. It exhibits diverse properties, making it valuable for studying various fields, such as organic synthesis, drug discovery, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate. However, similar compounds have been synthesized through various methods23. For instance, a process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole involves reacting diazonium salt of 2,6-dichloro-4-trifluoromcthyl aniline with ethyl cyanoacetate2.Molecular Structure Analysis
The molecular structure of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is not explicitly mentioned in the search results. However, the molecule likely contains a pyridine ring with a trifluoromethyl group, a cyano group, and a methyl group attached to it45.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate are not mentioned in the search results. However, similar compounds have been involved in various chemical reactions23.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate are not explicitly mentioned in the search results. However, the compound likely has properties common to other compounds with a pyridine ring, a trifluoromethyl group, a cyano group, and a methyl group4.Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
One significant area of research involves the biodegradation and environmental fate of chemical compounds similar to Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate. Studies on ethyl tert-butyl ether (ETBE), for instance, have identified microorganisms capable of degrading such compounds in soil and groundwater, highlighting the potential for bioremediation strategies to mitigate environmental contamination (Thornton et al., 2020).
Toxicology and Human Health
Toxicological research is crucial for understanding the potential health impacts of chemical compounds. The toxicological review of ethyl tertiary-butyl ether (ETBE) provides insights into its metabolism, low toxicity profile, and the effects on various biological systems, offering a framework for evaluating the safety of related chemicals (Mcgregor, 2007).
Polymer Science and Material Engineering
In the field of polymer science, research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives showcases the advancements in organic thermoelectric materials, demonstrating the potential for chemical compounds with similar structures to be used in developing high-performance, flexible electronic devices (Zhu et al., 2017).
Safety And Hazards
The safety and hazards of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.
Direcciones Futuras
The future directions of research involving Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate are not explicitly mentioned in the search results. However, given its diverse properties, it could potentially be valuable in various fields, such as organic synthesis, drug discovery, and material science1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Propiedades
IUPAC Name |
ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYCGSKDMSTATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)


![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)





![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)